molecular formula C9H15N3O B2441319 (Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime CAS No. 956951-06-7

(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime

Cat. No. B2441319
CAS RN: 956951-06-7
M. Wt: 181.239
InChI Key: XBWYVPGMSQEDCQ-FLIBITNWSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime” can be analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation . These techniques can provide insights into the compound’s structure and its potential interactions with other molecules.


Chemical Reactions Analysis

Pyrazoles, which “(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime” is a derivative of, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can undergo various chemical reactions, providing diverse and valuable synthetical, biological, and photophysical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime” can be determined by analyzing its molecular structure and conducting various laboratory tests . These properties can include things like melting point, solubility, and reactivity.

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound, as part of a broader class of 1H-pyrazol derivatives, has been synthesized and structurally analyzed. For instance, Liu et al. (2012) reported on the synthesis and crystal structure of related compounds, highlighting their potential in chemical research (Liu et al., 2012).

  • Potential Anticancer Properties : A study by Karakurt et al. (2021) synthesized a series of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives with potential anticancer properties. The research demonstrated selective toxicity to neuroblastoma cells without affecting healthy mouse fibroblast cells (Karakurt et al., 2021).

  • Antimycotic and Fungicidal Activity : Compounds similar to (Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime have been synthesized and evaluated for antimycotic and fungicidal activities. Raga et al. (1992) and Mao et al. (2012) have explored the antimycotic activity of related compounds, indicating their potential in agricultural and pharmaceutical applications (Raga et al., 1992), (Mao et al., 2012).

  • Spectroscopic and Density Functional Studies : The compound has been characterized using various spectroscopic methods and density functional theory. For example, Saraçoǧlu and Cukurovalı (2016) provided insights into the molecular geometry and nonlinear optical properties of a similar compound (Saraçoǧlu & Cukurovalı, 2016).

  • Bioassays and Pharmacological Potential : Various bioassays have been conducted to assess the potential pharmacological applications of compounds in this class. For instance, Smolyar (2010) explored the transformations of related compounds, indicating their potential in developing new pharmaceutical agents (Smolyar, 2010).

Future Directions

Pyrazole derivatives, such as “(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

(NZ)-N-[1-(3-methyl-1-propylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-4-5-12-6-9(7(2)10-12)8(3)11-13/h6,13H,4-5H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWYVPGMSQEDCQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=C(C(=N1)C)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime

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